![molecular formula C16H20N4O3S B6577703 1-methanesulfonyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidine-4-carboxamide CAS No. 1206991-89-0](/img/structure/B6577703.png)
1-methanesulfonyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methanesulfonyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidine-4-carboxamide, or 1-MS-PP, is an organic compound belonging to the piperidine class of compounds. It has a wide range of applications in the field of scientific research, due to its unique properties.
Aplicaciones Científicas De Investigación
- Leishmaniasis is a tropical disease caused by Leishmania parasites transmitted through sandfly bites. Compound 13 demonstrated potent antileishmanial activity against Leishmania aethiopica clinical isolates. It was 174-fold more active than the standard drug miltefosine. Molecular docking studies suggest that compound 13 interacts effectively with Lm-PTR1, a potential drug target .
- Malaria, caused by Plasmodium parasites transmitted by mosquitoes, remains a global health concern. Compound 13 also exhibited antimalarial activity against Plasmodium berghei-infected mice. It suppressed parasite growth by 90.4%, making it a promising candidate for malaria treatment .
- Bruton’s tyrosine kinase (BTK) plays a crucial role in B cell receptor signaling and is a target for lymphoma and inflammatory diseases. Although not directly studied for compound 13, its pyrazole scaffold resembles BTK inhibitors. Investigating its BTK inhibitory potential could be valuable .
Antileishmanial Activity
Antimalarial Activity
BTK Inhibition
Propiedades
IUPAC Name |
1-methylsulfonyl-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-24(22,23)20-10-7-13(8-11-20)16(21)18-14-4-2-12(3-5-14)15-6-9-17-19-15/h2-6,9,13H,7-8,10-11H2,1H3,(H,17,19)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDHWOYNNGHZOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methanesulfonyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidine-4-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.